molecular formula C15H14N6O3 B11254454 N-Furan-2-ylmethyl-5-nitro-N'-phenyl-pyrimidine-2,4,6-triamine

N-Furan-2-ylmethyl-5-nitro-N'-phenyl-pyrimidine-2,4,6-triamine

Cat. No.: B11254454
M. Wt: 326.31 g/mol
InChI Key: IWKXWVNVFUHDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is a heterocyclic compound that features a furan ring, a nitro group, and a pyrimidine core

Properties

Molecular Formula

C15H14N6O3

Molecular Weight

326.31 g/mol

IUPAC Name

2-N-(furan-2-ylmethyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H14N6O3/c16-13-12(21(22)23)14(18-10-5-2-1-3-6-10)20-15(19-13)17-9-11-7-4-8-24-11/h1-8H,9H2,(H4,16,17,18,19,20)

InChI Key

IWKXWVNVFUHDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the nitration of a furan derivative followed by coupling with a pyrimidine core. The reaction conditions often involve the use of strong acids like nitric acid and acetic anhydride for nitration, and subsequent steps may require catalysts and specific temperature controls to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, palladium catalysts for hydrogenation, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .

Major Products

Major products formed from these reactions include amine derivatives, tetrahydrofuran derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The furan and pyrimidine rings can interact with nucleic acids, proteins, and enzymes, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.

    Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.

    5-Nitro-2-furaldehyde: A precursor for various nitrofuran compounds

Uniqueness

N2-[(FURAN-2-YL)METHYL]-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is unique due to its combination of a furan ring, a nitro group, and a pyrimidine core, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.